Methylergonovine maleate

Obstetrics Postpartum hemorrhage Uterotonic agents

Select Methylergonovine maleate for its potent second-line uterotonic profile, validated in head-to-head clinical trials against carboprost (equivalent uterine tone, P=0.76). Its 3-fold selectivity for 5-HT2B over 5-HT2C receptors and ~100-fold selectivity over α2A-adrenoceptors enables precise serotonergic pathway activation. Superb water solubility (25 mM) and well-characterized IM/oral pharmacokinetics (Cmax 5918 vs 3243 pg/mL) guarantee reproducible formulation and bioavailability modeling.

Molecular Formula C24H29N3O6
Molecular Weight 455.5 g/mol
CAS No. 7054-07-1
Cat. No. B6596085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylergonovine maleate
CAS7054-07-1
Molecular FormulaC24H29N3O6
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H25N3O2.C4H4O4/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13;5-3(6)1-2-4(7)8/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14+,18-;/m1./s1
InChIKeyNOFOWWRHEPHDCY-DAUURJMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylergonovine Maleate CAS 7054-07-1: Semi-Synthetic Ergot Alkaloid Uterotonic for Postpartum Hemorrhage Procurement


Methylergonovine maleate (CAS 7054-07-1) is the maleate salt form of methylergonovine, a semi-synthetic ergot alkaloid derived from ergonovine [1]. It functions as a potent uterotonic agent that acts directly on uterine smooth muscle, increasing the tone, rate, and amplitude of rhythmic contractions [2]. The compound interacts with serotonergic (5-HT), dopaminergic, and α-adrenergic receptors, with particularly high affinity for 5-HT2A and 5-HT2B receptor subtypes [3]. Its primary clinical and research application is the prevention and control of postpartum hemorrhage secondary to uterine atony, where it is recognized as a first-line or second-line agent depending on treatment protocols [4].

Why Methylergonovine Maleate Cannot Be Interchanged with Ergonovine Maleate or Other Uterotonic Agents


Methylergonovine maleate exhibits distinct receptor binding profiles, pharmacokinetic properties, and clinical efficacy characteristics that preclude simple substitution with its parent compound ergonovine maleate or other oxytocic agents such as carboprost tromethamine. Despite both being ergot alkaloids, methylergonovine demonstrates quantitative differences in receptor subtype selectivity, including markedly higher affinity for 5-HT2B receptors (pKi 9.06) compared to reference data for related ergot derivatives [1]. Additionally, the maleate salt form confers specific physicochemical advantages over the free base, with water solubility of 25 mM enabling consistent formulation in both oral and parenteral dosage forms . Head-to-head clinical evidence demonstrates that while methylergonovine maleate and carboprost tromethamine achieve comparable 10-minute uterine tone scores (mean 7.3 vs 7.6; P=0.76), their adverse effect profiles, contraindication patterns, and route-of-administration flexibility differ substantially, necessitating agent-specific selection based on patient factors and clinical context [2].

Methylergonovine Maleate CAS 7054-07-1: Quantitative Comparative Evidence for Procurement Decisions


Clinical Efficacy Equivalence to Carboprost with Numerically Lower Need for Additional Uterotonics

In a 2024 double-blind randomized controlled trial (n=100) evaluating second-line uterotonics for refractory uterine atony during cesarean delivery, methylergonovine maleate (0.2 mg IM) demonstrated no statistically significant difference in 10-minute uterine tone scores compared with carboprost tromethamine (0.25 mg IM) [1]. Mean uterine tone scores (0–10 scale) were 7.3±1.7 for methylergonovine maleate versus 7.6±2.1 for carboprost, with an adjusted mean difference of −0.1 (95% CI, −0.8 to 0.6; P=0.76) [1]. Notably, additional second-line uterotonic agents were required in 30.0% of methylergonovine maleate recipients versus 34.0% of carboprost recipients, yielding an adjusted odds ratio of 0.72 (95% CI, 0.27–1.89; P=0.505) favoring methylergonovine maleate [1]. Geometric mean quantitative blood loss was 756 mL (95% CI, 636–898) for methylergonovine maleate and 708 mL (95% CI, 619–810) for carboprost, with an adjusted ratio of geometric means of 1.06 (95% CI, 0.86–1.31; P=0.588) [1].

Obstetrics Postpartum hemorrhage Uterotonic agents Randomized controlled trial Comparative efficacy

High-Affinity 5-HT2B Receptor Binding Distinguished from Other Ergot Derivatives

Methylergonovine maleate demonstrates a quantitatively distinct receptor binding profile compared with structurally related ergot compounds. The compound exhibits high affinity for the 5-HT2B receptor with a pKi of 9.06 (average) and a range of 9.02–9.1 across multiple determinations in ChEMBL [1]. This affinity is approximately 3-fold higher than its binding to 5-HT2C (pKi 8.18) and 5-HT2A (pKi 8.03 in Drug Central), and roughly 100-fold higher than its affinity for α2A adrenoceptors (pKi 6.22) [1][2]. When compared with methysergide in functional antagonism assays of 5-HT-induced responses, methylergonovine was approximately 40-fold more potent (pA2 9.6 versus 8.0 for methysergide) [3]. The compound also demonstrates binding to dopamine D1, D2, and D3 receptors with pKi values ranging from 6.27 to 7.24, reflecting its multi-receptor engagement profile [2].

Pharmacology Receptor binding Serotonin receptors Ergot alkaloids GPCR

Route-Dependent Bioavailability: Intramuscular Administration Provides 25% Greater Systemic Exposure than Oral Tablet

Methylergonovine maleate exhibits significant route-dependent pharmacokinetic variability that informs formulation selection. Oral bioavailability is approximately 60% due to extensive hepatic first-pass metabolism, whereas intramuscular administration increases bioavailability to 78% [1]. When given intramuscularly, the extent of absorption of methylergonovine maleate solution is approximately 25% greater than that of the oral tablet formulation [1]. Peak plasma concentration (Cmax) following a 0.2 mg intramuscular injection is 5918 ± 1952 pg/mL at Tmax of 0.41 ± 0.21 hours, compared with 3243 ± 1308 pg/mL at Tmax of 1.12 ± 0.82 hours following a 0.2 mg oral tablet in fasting healthy female volunteers [1]. The volume of distribution (Vdss/F) is 56.1 ± 17.0 L, and plasma clearance (CLp/F) is 14.4 ± 4.5 L/hour [1]. Plasma elimination follows a biphasic decline with a mean half-life of 3.39 hours (range 1.5–12.7 hours) [1].

Pharmacokinetics Bioavailability Drug delivery Absorption Formulation

USP-NF Monograph Specifications: 97.0%–103.0% Assay Purity and Defined Physicochemical Parameters

The USP monograph for methylergonovine maleate establishes quantitative purity and identity specifications essential for analytical and quality control applications. The assay requirement specifies not less than 97.0% and not more than 103.0% of C20H25N3O2·C4H4O4, calculated on the dried basis [1]. Specific rotation (781S) is defined between +44° and +50°, measured at 5 mg/mL in water [1]. The pH of a 1 in 5000 solution is specified between 4.4 and 5.2 [1]. Loss on drying must not exceed 2.0% (vacuum dried at 80°C to constant weight), and residue on ignition must not exceed 0.1% [1]. Related alkaloids are controlled using TLC methodology with comparison to Ergonovine Maleate reference standards [1]. For finished dosage forms, methylergonovine maleate tablets must contain not less than 90.0% and not more than 110.0% of the labeled amount [2].

Analytical chemistry Quality control Pharmacopeial standards USP monograph Regulatory compliance

Methylergonovine Maleate CAS 7054-07-1: Validated Application Scenarios for Research and Clinical Procurement


Second-Line Uterotonic in Postpartum Hemorrhage Clinical Trials and Comparative Effectiveness Research

Methylergonovine maleate is validated as a second-line uterotonic agent for refractory uterine atony in clinical trial settings. The 2024 Cole et al. RCT provides direct comparative evidence that methylergonovine maleate (0.2 mg IM) achieves uterine tone scores equivalent to carboprost tromethamine (mean 7.3 vs 7.6; P=0.76), with a numerically lower requirement for additional uterotonic agents (30.0% vs 34.0%) [1]. This evidence supports procurement for obstetrics research protocols, comparative effectiveness studies, and institutional formulary decisions where head-to-head data between second-line agents is required [1].

Serotonin Receptor Pharmacology Studies Requiring 5-HT2B/5-HT2A Agonist with Defined pKi Values

Methylergonovine maleate serves as a research tool for investigating serotonergic receptor signaling, with quantitatively characterized affinity for 5-HT2B (pKi 9.06), 5-HT2A (pKi 9.14 in ChEMBL; 9.4 in Guide to Pharmacology), and 5-HT2C (pKi 8.18) receptors [1]. Its approximately 3-fold selectivity for 5-HT2B over 5-HT2C and ~100-fold selectivity over α2A adrenoceptors enables differential pathway activation studies [1][2]. The compound is particularly useful in experimental systems requiring defined 5-HT receptor pharmacology, including vascular smooth muscle contraction assays where it exhibits 40-fold greater potency than methysergide (pA2 9.6 vs 8.0) [3].

Pharmacokinetic and Bioavailability Modeling of Route-Dependent Drug Absorption

The well-characterized route-dependent pharmacokinetics of methylergonovine maleate make it suitable for absorption and bioavailability modeling studies. The compound demonstrates a 25% increase in systemic exposure with intramuscular administration relative to oral tablet formulation, with quantified Cmax differences (5918 ± 1952 pg/mL IM vs 3243 ± 1308 pg/mL oral) and Tmax differences (0.41 ± 0.21 h IM vs 1.12 ± 0.82 h oral) [1]. These parameters, combined with established volume of distribution (56.1 ± 17.0 L), clearance (14.4 ± 4.5 L/h), and elimination half-life (3.39 h), provide a robust dataset for pharmacokinetic/pharmacodynamic modeling and formulation development studies [1].

Analytical Reference Standard for USP Compendial Method Development and Quality Control

USP Methylergonovine Maleate RS is specified for use in conducting official USP-NF tests and assays, including HPLC analysis using 0.015 M monobasic potassium phosphate:acetonitrile (4:1) mobile phase [1]. The monograph-defined acceptance criteria (API assay 97.0%–103.0%; tablets 90.0%–110.0% of labeled amount) provide validated benchmarks for analytical method development, batch release testing, and stability studies [1][2]. The specific rotation specification (+44° to +50°) and pH specification (4.4–5.2 for 1 in 5000 solution) support identity confirmation in quality control laboratories [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylergonovine maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.